molecular formula C16H12Cl2O B6346479 (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1354942-34-9

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6346479
CAS RN: 1354942-34-9
M. Wt: 291.2 g/mol
InChI Key: SXOFOLYCCPWDNG-VMPITWQZSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as DMPP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been used in a variety of lab experiments.

Scientific Research Applications

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not completely understood. However, it is believed to interact with certain receptors in the body and affect their activity. It has been found to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to interact with the μ-opioid receptor, which is involved in pain perception and reward.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the central nervous system, with studies showing that it can reduce anxiety and improve cognition. In addition, it has been found to reduce the production of certain cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated in a pure form. It is also relatively non-toxic, making it safe to use in experiments. However, it is important to note that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

The potential future directions for (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one are numerous. It could be used to further study the biochemical and physiological effects of various compounds. It could also be used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds. In addition, it could be used to develop new drugs with improved efficacy and safety profiles. Finally, it could be used to develop more effective treatments for various diseases and disorders.

Synthesis Methods

The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one can be achieved through a reaction between 3,4-dichlorobenzaldehyde and 3-methylbenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is usually carried out in an acetonitrile solvent. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography.

properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-10H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOFOLYCCPWDNG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

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